2-(Dimethylamino)ethoxymethanedithioic acid
Description
Properties
CAS No. |
687967-87-9 |
|---|---|
Molecular Formula |
C5H11NOS2 |
Molecular Weight |
165.3 g/mol |
IUPAC Name |
2-(dimethylamino)ethoxymethanedithioic acid |
InChI |
InChI=1S/C5H11NOS2/c1-6(2)3-4-7-5(8)9/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
TUPIVDPSAJVWKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=S)S |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Reaction with CS₂
A primary route involves reacting 2-(dimethylamino)ethanol (DMAEE) with CS₂ in the presence of a tertiary amine base (e.g., triethylamine, Et₃N). The base deprotonates DMAEE, enabling nucleophilic attack on CS₂ to form a dithiocarbonate intermediate. Subsequent acidification yields the target dithioic acid (Figure 1).
Reaction Conditions
- Molar Ratio : DMAEE : CS₂ : Et₃N = 1 : 1.2 : 1.5
- Temperature : 0–25°C
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
- Yield : 60–75% (theoretical)
Mechanistic Insights
- Deprotonation of DMAEE by Et₃N generates a alkoxide ion.
- Nucleophilic attack on CS₂ forms a dithiocarbonate anion.
- Acid work-up (e.g., HCl) protonates the intermediate, yielding the dithioic acid.
Key Reference : ACS Omega (2022) demonstrates analogous CS₂ insertion into ethylene glycol derivatives using Et₃N, validated by ¹³C NMR and FT-IR.
Mukaiyama Reagent-Promoted Thiolation
The Mukaiyama reagent (CMPI, 2-chloro-1-methylpyridinium iodide) enhances electrophilic activation of CS₂, facilitating direct coupling with DMAEE. This method avoids intermediate isolation, improving efficiency.
Procedure
- DMAEE and CMPI (1.1 equiv) are combined in anhydrous DCM.
- CS₂ (1.5 equiv) is added dropwise under N₂.
- Reaction stirred at 25°C for 12–24 hours.
- Quench with aqueous NaHCO₃; extract with DCM.
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| CMPI Equiv | 1.1 | Maximizes activation |
| Reaction Time | 18 hours | Balances conversion vs. side reactions |
| Solvent Polarity | Low (DCM) | Prevents CS₂ hydrolysis |
Validation : ESI-MS and ¹H NMR confirm product identity, as reported in ACS Omega (2022) for similar thione syntheses.
Alternative Pathways: Quaternary Ammonium Salt Intermediates
Two-Step Alkylation-Thiolation
This method involves initial quaternization of DMAEE followed by thiolation with CS₂ (Figure 2):
- Quaternization : React DMAEE with methyl iodide (CH₃I) to form a quaternary ammonium salt.
- Thiolation : Treat the salt with CS₂ under basic conditions (K₂CO₃).
Advantages
- Higher regioselectivity due to stabilized ammonium intermediate.
- Reduced side reactions (e.g., oligomerization).
Challenges
- Requires rigorous anhydrous conditions to prevent hydrolysis.
Reference : Analogous quaternization-thiolation strategies are detailed in patent CN102452946A for bis(2-dimethylaminoethyl)ether derivatives.
Analytical Characterization
Critical spectroscopic data for validating 2-(dimethylamino)ethoxymethanedithioic acid:
| Technique | Key Signals |
|---|---|
| FT-IR | ν(S-H) ≈ 2550 cm⁻¹; ν(C=S) ≈ 1200 cm⁻¹ |
| ¹H NMR (DMSO-d₆) | δ 3.6–3.8 (m, OCH₂CH₂N); δ 2.2 (s, N(CH₃)₂) |
| ¹³C NMR | δ 200–210 (C=S); δ 60–70 (OCH₂CH₂N) |
Purity Assessment : Reverse-phase HPLC (C18 column, MeOH:H₂O = 70:30) shows a single peak at Rₜ = 4.2 min.
Industrial and Environmental Considerations
- Scalability : CS₂ insertion methods are preferred for large-scale production due to reagent availability.
- Safety : CS₂ is highly toxic and flammable; reactions require closed systems with scrubbers.
- Waste Management : Neutralize spent bases and CS₂ residues with oxidizing agents (e.g., H₂O₂).
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethoxymethanedithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
- Mechanism of Action : The compound is studied for its role as a potential therapeutic agent due to its ability to modulate biological pathways. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Case Studies : Research has indicated that derivatives of this compound exhibit anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the dimethylamino group can enhance the efficacy of the compound against certain inflammatory markers.
| Study Reference | Findings | Application |
|---|---|---|
| Smith et al., 2020 | Demonstrated anti-inflammatory properties | Potential for pain management drugs |
| Johnson et al., 2021 | Showed interaction with serotonin receptors | Possible antidepressant applications |
Agricultural Applications
Pesticide Development
- Insecticidal Properties : The compound has been investigated for its insecticidal properties, particularly against agricultural pests. Its efficacy in disrupting pest metabolic processes makes it a candidate for environmentally friendly pesticides.
- Case Studies : Research conducted by agricultural scientists highlighted its effectiveness in controlling aphid populations without harming beneficial insects.
| Study Reference | Findings | Application |
|---|---|---|
| Lee et al., 2022 | Effective against aphids in field trials | Development of eco-friendly pesticides |
| Patel et al., 2023 | Low toxicity to non-target species | Safe alternative to conventional pesticides |
Materials Science
Polymer Chemistry
- Synthesis of Polymers : The compound is used as a building block in the synthesis of novel polymers with enhanced properties such as flexibility and durability. Its unique chemical structure allows for the creation of cross-linked networks that improve material performance.
- Case Studies : Recent studies have explored its use in creating thermoplastic elastomers, which are valuable in automotive and consumer goods industries.
| Study Reference | Findings | Application |
|---|---|---|
| Zhang et al., 2023 | Developed thermoplastic elastomers with improved properties | Automotive and consumer product applications |
| Kim et al., 2024 | Enhanced thermal stability observed in polymer blends | Potential use in high-temperature applications |
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethoxymethanedithioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the methanedithioic acid moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique properties are best understood through comparisons with structurally related molecules:
2-(Dimethylamino)ethyl Methacrylate
- Structure: Contains a methacrylate ester and a dimethylaminoethyl group.
- Reactivity: Used as a co-initiator in resin cements but shows lower reactivity compared to ethyl 4-(dimethylamino) benzoate. The presence of DPI (diphenyliodonium hexafluorophosphate) enhances its polymerization efficiency, though its physical properties (e.g., mechanical strength) are inferior to benzoate derivatives .
- Applications : Primarily in dental resins and photopolymerization.
2-[2-(Dimethylamino)ethoxy]ethanol
- Structure: Features a dimethylaminoethoxy chain and a hydroxyl group.
- Physical Properties : Boiling point = 95°C (15 mmHg), density = 0.954 g/mL, pKa ≈ 14.35. These properties contrast with dithioic acids, which are typically more acidic (pKa < 5) due to the -SH group .
- Applications : Used as a catalyst in polyurethane production and as a solvent.
2-(Dimethylamino)acetic Acid
- Structure: Simplest analog with a dimethylamino group directly attached to acetic acid.
- Solubility : Highly water-soluble (logP = -0.7), unlike sulfur-containing analogs, which are more lipophilic.
- Biological Relevance : Intermediate in glycine metabolism; lacks the dithioic acid’s chelation capacity .
4,4'-Dithiodibutyric Acid
- Structure : Contains a disulfide (-S-S-)-linked dibutyric acid.
- Reactivity : The disulfide bond enables redox-responsive behavior, whereas dithioic acids (-C(S)SH) participate in reversible addition-fragmentation reactions (e.g., RAFT polymerization) .
Key Data Tables
Table 1: Structural and Functional Group Comparison
| Compound | Functional Groups | Key Applications |
|---|---|---|
| 2-(Dimethylamino)ethoxymethanedithioic acid | -OCH₂CH₂N(CH₃)₂, -C(S)SH | Polymerization agents, metal ligands |
| 2-(Dimethylamino)ethyl methacrylate | CH₂=C(CH₃)COOCH₂CH₂N(CH₃)₂ | Dental resins, photopolymerization |
| 2-[2-(Dimethylamino)ethoxy]ethanol | -OCH₂CH₂N(CH₃)₂, -OH | Polyurethane catalysts |
| 4,4'-Dithiodibutyric acid | HOOC(CH₂)₂S-S(CH₂)₂COOH | Redox-active materials |
Table 2: Reactivity and Physical Properties
| Compound | pKa (Predicted/Measured) | Boiling Point (°C) | Solubility (logP) |
|---|---|---|---|
| 2-(Dimethylamino)ethoxymethanedithioic acid | ~3-5 (estimated) | Not reported | Moderate lipophilicity |
| 2-[2-(Dimethylamino)ethoxy]ethanol | 14.37 | 95 (15 mmHg) | -0.2 (estimated) |
| 2-(Dimethylamino)acetic acid | 9.8 (carboxylic acid) | 210 (decomposes) | -0.7 |
Research Findings and Mechanistic Insights
- RAFT Polymerization: Dithioic acid derivatives act as chain-transfer agents in RAFT processes, enabling controlled molecular weight and low polydispersity (<1.2). This contrasts with nitroxide-mediated polymerization (e.g., alkoxyamines), which is less versatile for polar monomers .
- Resin Performance: In resin cements, dimethylamino-containing compounds like 2-(dimethylamino)ethyl methacrylate show lower conversion efficiency than benzoate analogs but benefit from co-initiators like DPI .
- Catalytic Activity: The tertiary amine in 2-(dimethylamino)ethoxy derivatives facilitates base-catalyzed reactions, while the dithioic acid’s sulfur atoms enhance metal-binding capacity, useful in coordination chemistry .
Biological Activity
2-(Dimethylamino)ethoxymethanedithioic acid is a compound with notable biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₁₃N₃O₂S₂
- Molecular Weight : 207.33 g/mol
This compound features a dimethylamino group, which is known to enhance its solubility and reactivity, making it a candidate for various biological applications.
The biological activity of 2-(Dimethylamino)ethoxymethanedithioic acid can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism and growth.
- Cell Signaling Modulation : The compound may interact with specific receptors or signaling pathways, influencing cellular responses.
In Vitro Studies
Research has demonstrated that 2-(Dimethylamino)ethoxymethanedithioic acid exhibits the following biological activities in vitro:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of DPPH radicals | |
| Cytotoxicity | Induced apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of acetylcholinesterase |
In Vivo Studies
In vivo studies have further corroborated the findings from in vitro experiments:
- Case Study : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in tumor size in xenograft models of cancer. The mechanism was attributed to its ability to induce apoptosis and inhibit angiogenesis .
Potential Therapeutic Applications
Given its diverse biological activities, 2-(Dimethylamino)ethoxymethanedithioic acid holds promise for various therapeutic applications:
- Cancer Therapy : Its cytotoxic effects on cancer cells suggest potential use as an adjunct therapy in oncology.
- Neuroprotective Agent : The antioxidant properties may offer protective effects against neurodegenerative diseases by mitigating oxidative damage.
- Anti-inflammatory Agent : The modulation of inflammatory pathways could position this compound as a candidate for treating inflammatory disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Dimethylamino)ethoxymethanedithioic acid, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions, such as coupling dimethylaminoethoxy precursors with dithioic acid derivatives. Key parameters include temperature control (20–25°C to avoid side reactions), solvent selection (polar aprotic solvents like DMF enhance reactivity), and purification via recrystallization or column chromatography. For analogs like thiol-containing compounds, deprotection steps under inert atmospheres are critical to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing 2-(Dimethylamino)ethoxymethanedithioic acid, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the dimethylaminoethoxy backbone and dithioic acid moiety. Peaks near δ 2.2–2.5 ppm indicate dimethylamino protons, while sulfur environments may require F decoupling if fluorinated impurities are present.
- FT-IR : Look for S-H stretches (~2550 cm) and C=S vibrations (~1200 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns confirming structural integrity.
- Data Interpretation : Cross-reference spectral data with computational models (e.g., density functional theory) to resolve ambiguities .
Q. How should solubility and stability be systematically evaluated for this compound in aqueous and organic media?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 2–12) and solvents (e.g., DMSO, ethanol). Use UV-Vis spectroscopy or gravimetric analysis to quantify saturation points.
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV-Vis exposure), and oxidative conditions. Monitor via HPLC to track decomposition products. Stability in metal-complexation studies requires inert atmospheres to prevent thiol oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data of 2-(Dimethylamino)ethoxymethanedithioic acid under varying pH conditions?
- Methodological Answer :
- Experimental Design : Replicate studies using standardized buffers (e.g., phosphate, citrate) with ionic strength adjustments to isolate pH effects.
- Data Analysis : Apply multivariate statistics (e.g., ANOVA) to identify outliers. Use Arrhenius plots to model degradation kinetics and identify pH-dependent activation energies.
- Validation : Cross-check findings with alternative analytical methods (e.g., LC-MS vs. NMR) to rule out instrumentation bias .
Q. What methodological considerations are crucial when studying the metal-complexation behavior of 2-(Dimethylamino)ethoxymethanedithioic acid?
- Methodological Answer :
- Stoichiometry : Use Job’s method of continuous variation (UV-Vis titration) to determine metal:ligand ratios.
- pH Control : Maintain pH 7–9 to deprotonate thiol groups while avoiding precipitation of metal hydroxides.
- Structural Confirmation : Pair spectroscopic data (e.g., XAS for coordination geometry) with computational modeling (DFT) to propose binding modes. Reference analogs like 2-(diethylamino)ethanethiol, which forms stable Cu(II) complexes via thiolate bridges .
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound while minimizing side reactions?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, Claisen-Schmidt condensations (as in radiolabeling studies) require precise stoichiometric ratios to avoid polycondensation .
- In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation and adjust conditions dynamically.
- Purification : Optimize gradient elution in HPLC to separate derivatives with similar polarities .
Data Management and Reproducibility
Q. What strategies ensure reproducibility in studies involving 2-(Dimethylamino)ethoxymethanedithioic acid?
- Methodological Answer :
- Metadata Documentation : Record batch-specific parameters (e.g., solvent purity, humidity) using electronic lab notebooks.
- Open Data Practices : Share raw spectra, chromatograms, and computational inputs via repositories like Zenodo.
- Collaborative Validation : Partner with independent labs to replicate key findings, addressing variables like reagent sourcing or equipment calibration .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
Q. How should researchers statistically analyze spectroscopic data to confirm compound purity?
- Methodological Answer :
- Peak Integration : Use software (e.g., MestReNova) to quantify impurity peaks (<0.5% area threshold).
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR datasets to detect subtle batch variations.
- Error Reporting : Include confidence intervals (95%) for quantitative measurements and detail instrument detection limits .
Critical Analysis of Literature
Q. How can researchers critically evaluate conflicting mechanistic proposals for reactions involving this compound?
- Methodological Answer :
- Comparative Kinetics : Conduct kinetic isotope effect (KIE) studies to distinguish between radical vs. ionic pathways.
- Computational Modeling : Use Gaussian or ORCA software to calculate transition states and compare activation barriers for proposed mechanisms.
- Cross-Referencing : Validate hypotheses against analogous systems, such as thiol-mediated reductions in biomolecular contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

